

procedures for radiolabeling Vamicamide for binding studies

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Compound of Interest

Compound Name: Vamicamide

CAS No.: 97987-88-7

Cat. No.: B1682146

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Application Note: Advanced Radiosynthesis and Receptor Binding Methodologies for **Vamicamide**

Scientific Rationale and Isotope Selection

Vamicamide (FK-176) is a highly selective, orally active muscarinic acetylcholine receptor (mAChR) antagonist. It is primarily utilized for its localized spasmolytic effects on the detrusor muscle of the urinary bladder, providing targeted therapeutic relief for pollakiuria and overactive bladder[1]. Structurally, **vamicamide** is characterized by a terminal dimethylamino group ((2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide)[2]. This functional group presents an optimal site for radiolabeling via N-alkylation of its secondary amine precursor, N-desmethyl**vamicamide**.

Choosing the correct radioisotope is dictated by the experimental endpoint:

- Tritium (^3H): With a half-life of 12.3 years and low-energy beta emission, ^3H is the gold standard for in vitro saturation and competition binding assays. It allows for batch synthesis, extended storage, and high-resolution tissue autoradiography.
- Carbon-11 (^{11}C): Emitting positrons with a short half-life of 20.4 minutes, ^{11}C is essential for in vivo Positron Emission Tomography (PET). This is critical for evaluating the drug's blood-brain barrier (BBB) penetration. **Vamicamide**'s poor BBB penetration is a key feature that minimizes central nervous system side effects—a trait that can be directly visualized and

quantified using [^{11}C]vamicamide PET imaging[3]. Similar PET methodologies have been successfully employed to assess central mAChR occupancy of other antimuscarinics to predict cognitive side effects[4].

Radiosynthesis Workflows: Causality in Chemical Design

The synthesis of both radioligands relies on a convergent N-alkylation strategy, but the reaction conditions are drastically different due to the kinetic demands of the isotopes.

Table 1: Radiochemical Specifications and Reaction Causality

Parameter	[³ H]Vamicamide	[¹¹ C]Vamicamide	Rationale / Causality
Alkylating Agent	[³ H]CH ₃ I	[¹¹ C]CH ₃ OTf	Triflate (OTf) is highly reactive, essential for the rapid ¹¹ C synthesis. Iodide is sufficient for the thermodynamically driven ³ H synthesis.
Solvent & Temp	DMF, 80°C	2-Butanone, 25°C	¹¹ C requires rapid, room-temperature kinetics in a polar aprotic solvent to minimize decay. ³ H allows for high-heat, extended reactions in DMF.
Reaction Time	120 minutes	3 minutes	Dictated by the isotopic half-life (12.3 years vs. 20.4 minutes).
Primary Utility	In vitro binding, Autoradiography	In vivo PET, Biodistribution	Beta-emission provides high spatial resolution; Positron-emission provides real-time 3D in vivo tracking.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of [³H]Vamicamide

- **Reaction Setup:** In a dedicated tritium manifold, dissolve 1.0 mg of N-desmethylvamicamide in 200 µL of anhydrous dimethylformamide (DMF).

- Activation: Add 2.0 mg of anhydrous K_2CO_3 to act as a proton scavenger, shifting the equilibrium toward the alkylated product.
- Alkylation: Cryogenically trap ~50 mCi of $[^3H]CH_3I$ into the reaction vial. Seal and heat at $80^\circ C$ for 120 minutes.
- Purification: Quench the reaction with 100 μL of sterile water. Purify the crude mixture via semi-preparative reversed-phase HPLC (C18 column, Acetonitrile/0.1% TFA in water).
- Self-Validation Step (Identity & Purity): Inject a 5 μL aliquot of the formulated product spiked with 10 μg of non-radioactive **vamicamide** standard onto an analytical HPLC. Pass Criteria: The radiometric peak must co-elute with the UV peak of the standard ($\Delta tR < 0.2$ min), confirming chemical identity. Radiochemical purity must exceed 95%.

Protocol B: Automated Radiosynthesis of $[^{11}C]$ Vamicamide

- Isotope Generation: Produce $[^{11}C]CO_2$ via the $^{14}N(p,\alpha)^{11}C$ nuclear reaction in a biomedical cyclotron. Convert to $[^{11}C]CH_3I$, and subsequently pass through a heated silver triflate column to yield the highly reactive $[^{11}C]CH_3OTf$.
- Rapid Labeling: Trap the $[^{11}C]CH_3OTf$ in a reaction vessel containing 0.5 mg of N-desmethyl**vamicamide** in 300 μL of 2-butanone at room temperature. Allow the reaction to proceed for exactly 3 minutes.
- Purification & Formulation: Dilute the mixture with 1 mL of HPLC mobile phase and inject onto a semi-preparative HPLC. Collect the $[^{11}C]$ **vamicamide** fraction, trap it on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP-grade ethanol followed by 9 mL of sterile saline.
- Self-Validation Step (Release Criteria): Perform rapid QC testing for radiochemical purity (>95%), pH (4.5–7.5), and specific activity (>50 GBq/ μmol) prior to in vivo injection.

Protocol C: In Vitro Radioligand Binding Assay To determine the receptor subtype selectivity of **vamicamide**, $[^3H]$ **vamicamide** is utilized in a membrane filtration assay.

- Membrane Preparation: Harvest CHO cells expressing human M1-M5 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM $MgCl_2$, pH 7.4).

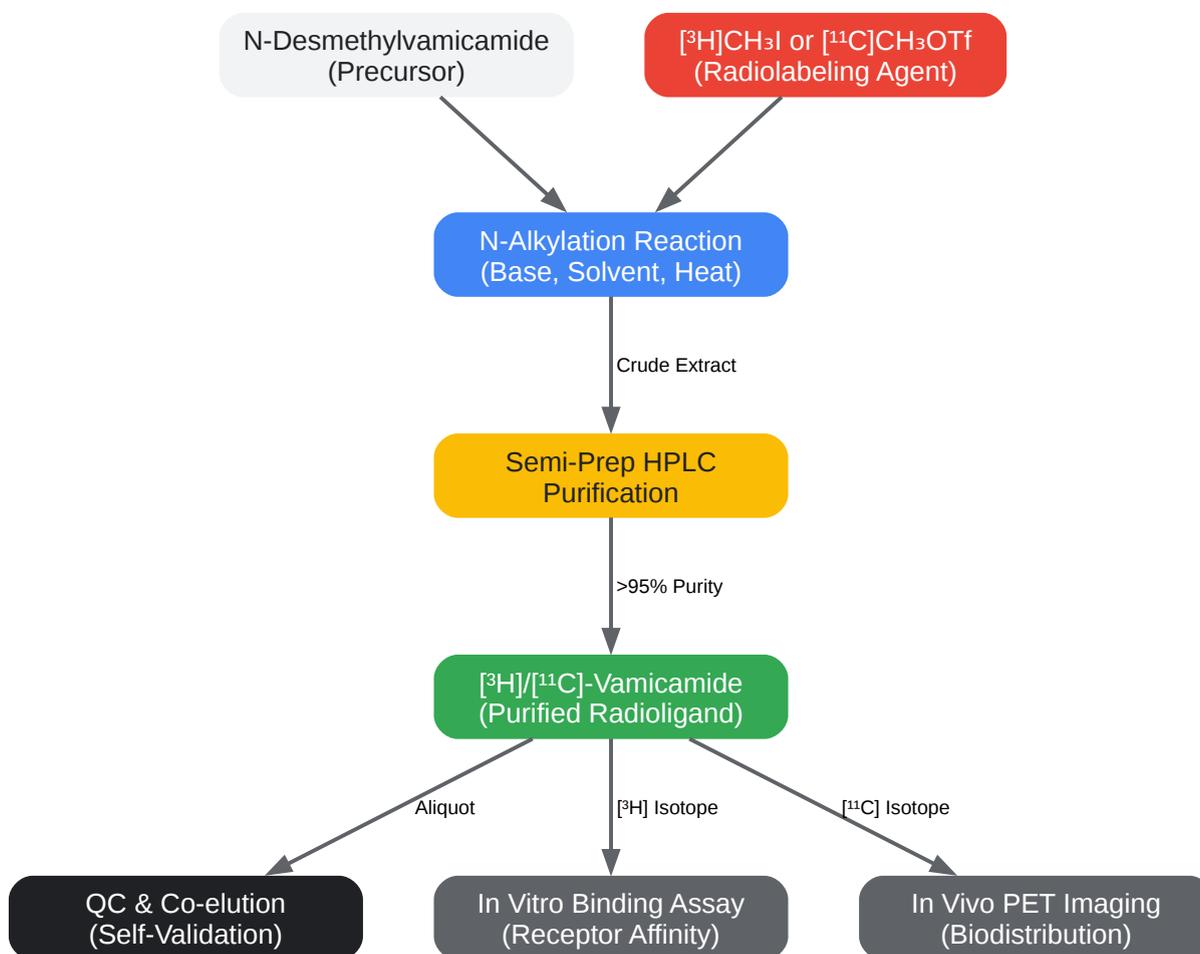
- Assay Assembly: In a 96-well deep-well plate, combine:
 - 50 μL of [^3H]vamicamide (0.1 nM to 10 nM for saturation binding).
 - 50 μL of test compound (for competition) or buffer.
 - 100 μL of membrane suspension (approx. 30-50 μg protein/well).
- Self-Validation Step (Signal-to-Noise & Z'-factor): Define non-specific binding (NSB) by adding 1 μM atropine to parallel control wells. Calculate the Z'-factor using total binding and NSB wells. Pass Criteria: A Z'-factor ≥ 0.5 is required to validate the assay's robustness and dynamic range.
- Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
- Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter.

Table 2: Representative Binding Profile of **Vamicamide**

Receptor Subtype	Primary Tissue Expression	Vanicamide Affinity (pA2 / pKi)*	Functional Implication
M1	CNS, Salivary Glands	~7.1	Moderate affinity; poor BBB penetration limits CNS effects[3].
M2	Heart (Atria)	~6.2	Lower affinity; reduces risk of tachycardia.
M3	Urinary Bladder, Smooth Muscle	~6.8 - 7.3	High affinity; drives the primary anti-spasmodic therapeutic effect[1].
M4	CNS (Striatum)	~6.8	Moderate affinity.
M5	Substantia Nigra	~6.5	Lower affinity.

*Values are representative approximations derived from comparative muscarinic antagonist tissue assays.

Workflow Visualization



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Workflow for the radiosynthesis, purification, and downstream application of labeled **vamicamide**.

References

- Title: **Vamicamide** | C₁₈H₂₃N₃O | CID 65967 Source: PubChem - NIH URL:[[Link](#)]
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